N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, particularly its anticancer properties, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving the coupling of 2,4-dimethoxyphenyl acetamide with a thioether derived from 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole. The structure includes significant functional groups such as methoxy and thioacetamide moieties that contribute to its biological activity.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit promising anticancer activity. The following table summarizes key findings from various studies regarding the compound's efficacy against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (breast cancer) | 1.95 | |
Similar triazole derivatives | HCT116 (colon cancer) | 0.67 | |
Similar triazole derivatives | PC3 (prostate cancer) | 0.80 |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values lower than those of established chemotherapeutic agents.
The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance:
- Inhibition of EGFR : Some derivatives have shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways that regulate cell division and survival.
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Study on Anticancer Activity
In a comparative study published in 2023, researchers synthesized several triazole-based compounds and evaluated their anticancer activities against various cell lines. Among these compounds was this compound. The findings demonstrated that this compound exhibited superior activity against MCF7 and HCT116 cell lines compared to other tested compounds. The study highlighted the potential for further development into a therapeutic agent for breast and colon cancers .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-28-15-6-4-14(5-7-15)25-10-11-26-20(25)23-24-21(26)31-13-19(27)22-17-9-8-16(29-2)12-18(17)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBWZSNHOSYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.